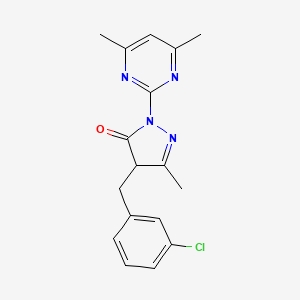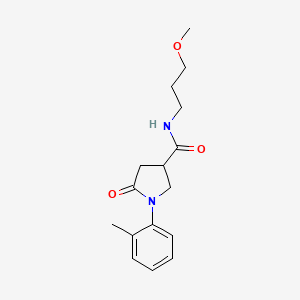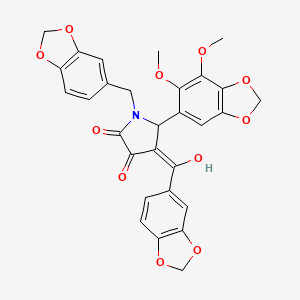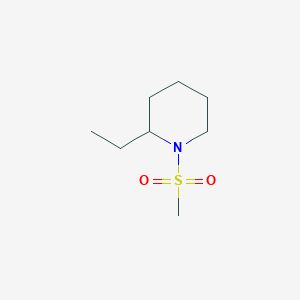![molecular formula C13H21N3O3S B11039476 N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide](/img/structure/B11039476.png)
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide is a synthetic organic compound that features a piperidine ring, a pyridine ring, and an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperidine intermediate.
Introduction of the Ethanesulfonamide Group: The ethanesulfonamide group is added through sulfonation reactions, often using reagents like ethanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]methanesulfonamide: Similar structure but with a methanesulfonamide group instead of ethanesulfonamide.
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]propanesulfonamide: Similar structure but with a propanesulfonamide group.
Uniqueness
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanesulfonamide group provides a balance of hydrophilicity and lipophilicity, enhancing its solubility and bioavailability compared to similar compounds with different sulfonamide groups.
Properties
Molecular Formula |
C13H21N3O3S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
N-methyl-N-(6-piperidin-4-yloxypyridin-3-yl)ethanesulfonamide |
InChI |
InChI=1S/C13H21N3O3S/c1-3-20(17,18)16(2)11-4-5-13(15-10-11)19-12-6-8-14-9-7-12/h4-5,10,12,14H,3,6-9H2,1-2H3 |
InChI Key |
OEIFLUYGPQBDOD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CN=C(C=C1)OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,5-dimethoxybenzamide](/img/structure/B11039396.png)
![N-[3-(1-Azepanyl)propyl]acrylamide](/img/structure/B11039414.png)
![1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11039421.png)



![N-(4-chlorophenyl)-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11039443.png)

![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11039450.png)

![2-(3-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11039452.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11039454.png)
![6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B11039461.png)
![ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11039463.png)
